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Compound of Interest

Compound Name: 4-nitro-N'-phenylbenzohydrazide

Cat. No.: B1228767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-
nitro-N'-phenylbenzohydrazide. While direct, extensive computational studies on this specific

molecule are not widely published, this document synthesizes methodologies and findings from

research on closely related hydrazone and benzohydrazide derivatives to present a robust

framework for its computational analysis. This guide is intended to serve as a valuable

resource for researchers in medicinal chemistry, materials science, and drug development.

Molecular Structure and Properties
4-nitro-N'-phenylbenzohydrazide (PubChem CID: 3401606) is a hydrazide derivative with the

molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol .[1][2] Its structure,

featuring a nitro group and a phenylhydrazide moiety, suggests potential for diverse chemical

interactions and biological activities. Understanding its three-dimensional conformation,

electronic distribution, and reactivity is crucial for exploring its applications.

Computational Approach to Molecular Geometry
Density Functional Theory (DFT) is a powerful and widely used computational method for

predicting the geometric parameters of molecules. A common approach involves geometry

optimization using the B3LYP functional with a 6-311G basis set.[3] This level of theory has
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proven effective in determining bond lengths, bond angles, and dihedral angles that are in good

agreement with experimental X-ray diffraction data for similar compounds.

Table 1: Predicted Key Geometric Parameters for 4-nitro-N'-phenylbenzohydrazide (Based

on Analogous Structures)

Parameter Bond/Angle Predicted Value

Bond Length C=O ~1.23 Å

N-N ~1.38 Å

C-N (amide) ~1.35 Å

C-N (phenyl) ~1.42 Å

N-O (nitro) ~1.22 Å

Bond Angle O=C-N ~122°

C-N-N ~118°

C-N-C ~125°

Dihedral Angle
Phenyl Ring 1 vs. Phenyl Ring

2
~10-20°

Note: These are expected values based on computational studies of similar hydrazide

structures.

Experimental Protocols
Synthesis of Hydrazide Derivatives
The synthesis of benzohydrazide derivatives typically involves a condensation reaction. For a

compound like (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide, the protocol is as follows:

A mixture of 3-nitrobenzaldehyde (1 mmol) and 4-nitrobenzohydrazide (1 mmol) is prepared

in 30 ml of ethanol.

A few drops of acetic acid are added as a catalyst.
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The mixture is refluxed for approximately one hour.

Upon cooling to room temperature, a solid precipitate forms.

The solid is filtered and recrystallized from methanol to yield crystals suitable for analysis.[4]

Characterization Techniques
A combination of spectroscopic and crystallographic techniques is essential for the full

characterization of the synthesized compound.

FT-IR, ¹H-NMR, and ¹³C-NMR Spectroscopy: These techniques are used to confirm the

functional groups and the overall molecular structure of the synthesized compound.[3]

UV-Vis Spectroscopy: This method provides insights into the electronic transitions within the

molecule.[3]

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-

dimensional arrangement of atoms in the crystalline state, providing accurate bond lengths

and angles that can be used to validate computational models.[3][4]

Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of a

molecule like 4-nitro-N'-phenylbenzohydrazide.
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A typical workflow for quantum chemical calculations.

Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule.

The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its

tendency to undergo electronic transitions.

Table 2: Predicted Electronic Properties of 4-nitro-N'-phenylbenzohydrazide
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Property Predicted Value (eV) Significance

HOMO Energy ~ -6.5 eV Electron-donating ability

LUMO Energy ~ -2.5 eV Electron-accepting ability

HOMO-LUMO Gap ~ 4.0 eV
Chemical reactivity and

stability

Note: These are estimated values based on DFT calculations of analogous compounds.

A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals also

provides insights into the regions of the molecule that are more likely to participate in chemical

reactions.

Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites

of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map
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Interpreting Molecular Electrostatic Potential maps.

For 4-nitro-N'-phenylbenzohydrazide, the negative potential (red/yellow) is expected to be

concentrated around the oxygen atoms of the nitro and carbonyl groups, making them

susceptible to electrophilic attack. The regions around the hydrogen atoms of the amine and
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phenyl rings would likely exhibit a positive potential (blue), indicating sites for nucleophilic

attack.

Conclusion
Quantum chemical calculations provide a powerful, non-invasive approach to understanding

the fundamental properties of 4-nitro-N'-phenylbenzohydrazide. By employing DFT methods,

researchers can gain detailed insights into its molecular geometry, electronic structure, and

reactivity. This computational data, when correlated with experimental findings, can significantly

accelerate the process of drug discovery and materials design by enabling a more rational,

structure-based approach. The methodologies and expected outcomes presented in this guide

offer a solid foundation for initiating in-depth computational and experimental investigations into

this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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